molecular formula C25H23BrN2O5S B11547658 Phenyl 4-({[4-bromo-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)benzoate

Phenyl 4-({[4-bromo-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)benzoate

Cat. No.: B11547658
M. Wt: 543.4 g/mol
InChI Key: AYEBOQWMKFHUKH-UHFFFAOYSA-N
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Description

PHENYL 4-[4-BROMO-3-(PIPERIDINE-1-SULFONYL)BENZAMIDO]BENZOATE: is a complex organic compound that features a brominated phenyl group, a piperidine sulfonyl group, and a benzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PHENYL 4-[4-BROMO-3-(PIPERIDINE-1-SULFONYL)BENZAMIDO]BENZOATE typically involves multiple steps:

    Formation of the Brominated Phenyl Group: This can be achieved through bromination of a phenyl precursor using bromine or a brominating agent like N-bromosuccinimide.

    Introduction of the Piperidine Sulfonyl Group: This step involves the reaction of piperidine with a sulfonyl chloride to form the piperidine sulfonyl intermediate.

    Coupling with Benzamido Group: The final step involves coupling the brominated phenyl and piperidine sulfonyl intermediates with a benzamido group using a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the brominated phenyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the phenyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of piperidine N-oxide derivatives.

    Reduction: Formation of phenyl derivatives with reduced bromine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Potential use in the development of pharmaceuticals due to its structural features that may interact with biological targets.

Medicine:

  • Investigated for its potential as a therapeutic agent in treating various diseases, particularly those involving inflammation or cancer.

Industry:

  • Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of PHENYL 4-[4-BROMO-3-(PIPERIDINE-1-SULFONYL)BENZAMIDO]BENZOATE involves its interaction with specific molecular targets. The brominated phenyl group and piperidine sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The benzamido group may enhance binding affinity and specificity.

Comparison with Similar Compounds

  • PHENYL 4-[4-CHLORO-3-(PIPERIDINE-1-SULFONYL)BENZAMIDO]BENZOATE
  • PHENYL 4-[4-FLUORO-3-(PIPERIDINE-1-SULFONYL)BENZAMIDO]BENZOATE
  • PHENYL 4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZAMIDO]BENZOATE

Uniqueness:

  • The presence of the bromine atom in PHENYL 4-[4-BROMO-3-(PIPERIDINE-1-SULFONYL)BENZAMIDO]BENZOATE makes it more reactive in substitution reactions compared to its chloro, fluoro, and methyl analogs.
  • The piperidine sulfonyl group provides unique steric and electronic properties that can influence the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C25H23BrN2O5S

Molecular Weight

543.4 g/mol

IUPAC Name

phenyl 4-[(4-bromo-3-piperidin-1-ylsulfonylbenzoyl)amino]benzoate

InChI

InChI=1S/C25H23BrN2O5S/c26-22-14-11-19(17-23(22)34(31,32)28-15-5-2-6-16-28)24(29)27-20-12-9-18(10-13-20)25(30)33-21-7-3-1-4-8-21/h1,3-4,7-14,17H,2,5-6,15-16H2,(H,27,29)

InChI Key

AYEBOQWMKFHUKH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC4=CC=CC=C4)Br

Origin of Product

United States

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